DNA Methylation-Discrimination Binding Affinity: RRTRK Motif Confers ~30-Fold Methylation Selectivity vs. ~5-Fold Without the Motif
The RRTRK pentapeptide sequence—identical to L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine—was identified as a noncanonical basic DNA-binding motif in the EBV ZEBRA protein. When present (construct Z(155-245)), it enabled high-affinity binding to doubly methylated RpZRE3 DNA with a dissociation constant (Kd) of ~62 nM and discriminated between methylated and unmethylated DNA by approximately 30-fold (Kd 62 nM methylated vs. 1,500 nM unmethylated). In contrast, construct Z(166-245), which lacks the RRTRK motif, bound methylated DNA with a Kd of only ~1,800 nM and exhibited only ~5-fold methylation discrimination (Kd 1,800 nM methylated vs. 9,700 nM unmethylated) [1]. The all-alanine mutant AATAA (replacing the four basic residues RRTRK) showed an approximately 7-fold decrease in binding affinity to nonmethylated ZpZIIIB DNA (Kd 750 ± 200 nM vs. 140 ± 30 nM wild-type) and an approximately 10-fold weaker affinity to doubly methylated RpZRE3 DNA (Kd 3,100 ± 400 nM vs. ~62 nM wild-type Z(155-245)) [1].
| Evidence Dimension | DNA binding affinity (Kd) and methylation discrimination fold-change |
|---|---|
| Target Compound Data | Kd = ~62 nM (methylated RpZRE3); Kd = ~140 nM (nonmethylated ZpZIIIB); methylation discrimination ~30-fold [measured in the context of ZEBRA Z(155-245) protein fragment containing RRTRK] |
| Comparator Or Baseline | Z(166-245) lacking RRTRK: Kd = ~1,800 nM (methylated) and ~9,700 nM (unmethylated); ~5-fold methylation discrimination. AATAA mutant replacing RRTRK: Kd = 750 ± 200 nM (ZpZIIIB) and 3,100 ± 400 nM (methylated RpZRE3). |
| Quantified Difference | ~29-fold higher affinity for methylated DNA (62 vs. 1,800 nM); ~6-fold improvement in methylation selectivity (30-fold vs. 5-fold); 15- to 20-fold affinity advantage of wild-type RRTRK over AATAA mutant for methylated DNA. |
| Conditions | Isothermal titration calorimetry (ITC) and fluorescence polarization using recombinant MBP-fused ZEBRA constructs expressed in E. coli; 14-mer double-stranded DNA oligonucleotides containing RpZRE3 or ZpZIIIB sequences; 25°C. |
Why This Matters
For researchers developing methylation-sensitive DNA-binding probes, transcriptional regulators, or epigenetic targeting tools, the RRTRK sequence provides quantifiably superior affinity and methylation discrimination compared to scrambled or alanine-substituted controls, reducing the required working concentration by up to ~29-fold.
- [1] Weber E, Buzovetsky O, Heston L, Yu KP, Knecht KM, El-Guindy A, Miller G, Xiong Y. A Noncanonical Basic Motif of Epstein-Barr Virus ZEBRA Protein Facilitates Recognition of Methylated DNA, High-Affinity DNA Binding, and Lytic Activation. J Virol. 2019 Jun 28;93(14):e00724-19. doi: 10.1128/JVI.00724-19. Table 1 and Figures 1-5. View Source
